
4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- is a chemical compound that belongs to the class of thiazolidinones. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- is not fully understood. However, it has been suggested that the compound may exert its biological effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and inhibition of nuclear factor kappa B (NF-κB) signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- exhibits a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. The compound has also been shown to have anti-viral activity against herpes simplex virus type 1 (HSV-1).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- is its potential use as a therapeutic agent for the treatment of various diseases. However, there are some limitations to its use in lab experiments. The compound is relatively unstable and can degrade over time, making it difficult to handle. Additionally, the compound has limited solubility in water, which can make it challenging to use in biological assays.
Direcciones Futuras
There are several future directions for the study of 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)-. One area of interest is the development of new synthetic methods for the compound that can improve its stability and solubility. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use as a therapeutic agent. Finally, there is a need for more research into the potential side effects of the compound and its long-term safety.
In conclusion, 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- is a promising compound with potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- involves the reaction of 2-(bromomethyl)thiazolidin-4-one with 6-amino-9H-purine-9-yl)ethylamine in the presence of a base. The reaction yields the desired compound as a white solid with a melting point of 220-222°C.
Aplicaciones Científicas De Investigación
4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. The compound has also been studied for its potential use as a therapeutic agent for the treatment of diabetes and other metabolic disorders.
Propiedades
Número CAS |
181507-39-1 |
|---|---|
Nombre del producto |
4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- |
Fórmula molecular |
C11H14N6O2S |
Peso molecular |
294.34 g/mol |
Nombre IUPAC |
3-[2-(6-aminopurin-9-yl)ethyl]-2-(hydroxymethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H14N6O2S/c12-10-9-11(14-5-13-10)16(6-15-9)1-2-17-7(19)4-20-8(17)3-18/h5-6,8,18H,1-4H2,(H2,12,13,14) |
Clave InChI |
VWTANYGZAGGZFH-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)CO)CCN2C=NC3=C(N=CN=C32)N |
SMILES canónico |
C1C(=O)N(C(S1)CO)CCN2C=NC3=C(N=CN=C32)N |
Sinónimos |
1-[(2-HOCH2-4-oxo-3-thiazol)Et]adenine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



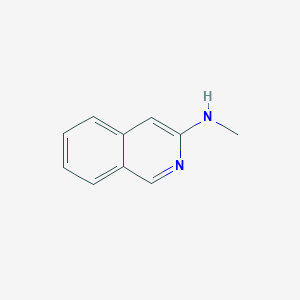
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)

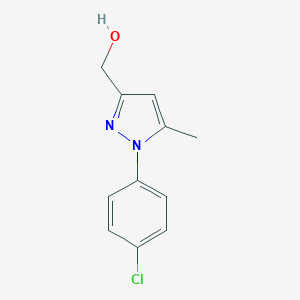

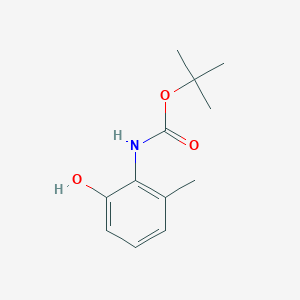
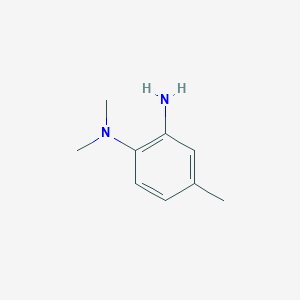

![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)
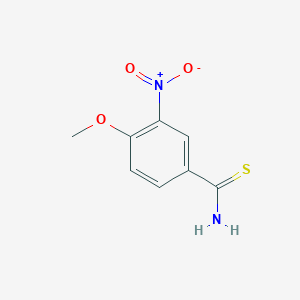
![1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B64785.png)
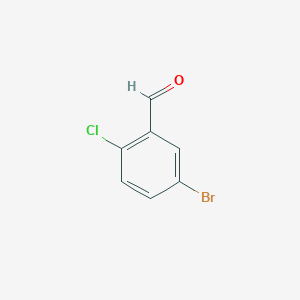
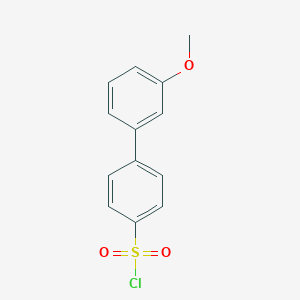
![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)